molecular formula C22H16ClN5O2S B2718059 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-16-1

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2718059
CAS No.: 904578-16-1
M. Wt: 449.91
InChI Key: UEZLWEAEPVRVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with a phenylsulfonyl and m-tolyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe phenylsulfonyl and m-tolyl groups are then introduced via substitution reactions using appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in several types of cancer. Inhibitors of EGFR have shown promise in treating tumors associated with this receptor .
  • Mechanism of Action : It is believed that the presence of the triazole moiety enhances the binding affinity to the target proteins involved in cell proliferation and survival pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Inhibition Studies : Preliminary studies suggest that derivatives of quinazoline and triazole frameworks demonstrate potent activity against both Gram-positive and Gram-negative bacteria . The specific compound's efficacy remains an area for further investigation.

Drug Design and Development

The unique structure of this compound serves as an important scaffold for developing new therapeutic agents:

  • Hybrid Molecules : The synthesis of hybrid compounds incorporating this structure could lead to novel agents with improved pharmacological profiles .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity can guide future design efforts.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of EGFR in vitro with IC50 values in the low micromolar range.
Study BAntimicrobial ActivityShowed effective inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Study CDrug DesignExplored modifications to enhance solubility and bioavailability while maintaining activity against target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-chloro-3-(phenylsulfonyl)-N-(o-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

The uniqueness of 7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine lies in its specific structural features, such as the combination of the triazole and quinazoline rings, along with the phenylsulfonyl and m-tolyl groups

Biological Activity

7-Chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the triazole ring and the introduction of various substituents. The use of microwave-assisted synthesis has been noted to enhance yields and reduce reaction times compared to conventional methods. Studies indicate that microwave irradiation can significantly improve the efficiency of synthesizing quinazoline derivatives, including those containing triazole moieties .

Structural Characteristics

The compound features a quinazoline core with a triazole ring and a phenylsulfonyl group. The presence of chlorine and methyl groups on the aromatic rings contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is C19H18ClN5O2SC_{19}H_{18}ClN_5O_2S with a molecular weight of approximately 397.89 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds with similar structures have demonstrated activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cell proliferation and survival .

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The phenylsulfonyl group is believed to enhance this activity by increasing the compound's ability to penetrate bacterial cell membranes . Specific studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression. Inhibition of this pathway may lead to reduced inflammation and tumor growth .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with similar substitutions to this compound exhibited significant dose-dependent cytotoxicity, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that these compounds displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-6-5-7-16(12-14)24-20-18-13-15(23)10-11-19(18)28-21(25-20)22(26-27-28)31(29,30)17-8-3-2-4-9-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZLWEAEPVRVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.